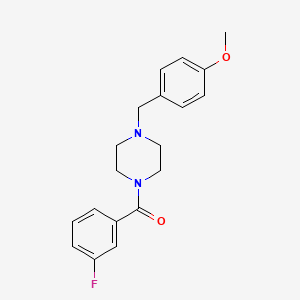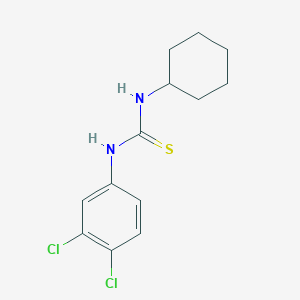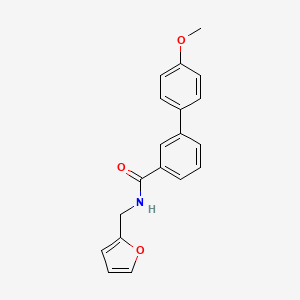![molecular formula C17H27NO B5760200 N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine, also known as O-desmethyltramadol, is a synthetic opioid drug that is commonly used for pain relief. It is a derivative of tramadol, which is an opioid analgesic drug used to treat moderate to severe pain. O-desmethyltramadol has been found to be more potent than tramadol and has a longer duration of action.
Mecanismo De Acción
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol acts on the mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. It also increases the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and nausea. It can also cause dizziness, confusion, and hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has several advantages for use in laboratory experiments. It is readily available and can be synthesized using standard laboratory techniques. It is also highly potent and has a long duration of action, making it useful for studying the effects of opioids on the nervous system.
However, N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol also has some limitations for use in laboratory experiments. It can be difficult to control the dose and duration of exposure, and it can produce a range of side effects that may confound the results of experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol. One area of interest is the development of new formulations that can improve the delivery and efficacy of the drug. Another area of research is the investigation of the potential use of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol in the treatment of opioid addiction and withdrawal. Additionally, further studies are needed to better understand the long-term effects of the drug on the nervous system and other organ systems.
Métodos De Síntesis
The synthesis of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol involves the reduction of tramadol using sodium borohydride or lithium aluminum hydride. The reduction process removes the N-methyl group from tramadol, resulting in the formation of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol.
Aplicaciones Científicas De Investigación
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has been extensively studied for its potential use in pain management. It has been found to be effective in treating various types of pain, including neuropathic pain, cancer pain, and postoperative pain. N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has also been investigated for its potential use in the treatment of opioid addiction and withdrawal.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-19-17-12-8-7-9-15(17)13-14-18-16-10-5-3-2-4-6-11-16/h7-9,12,16,18H,2-6,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCHYYDMKKJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4,5-dibromo-2-thienyl)methylene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5760121.png)
![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)

![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B5760193.png)
![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)
